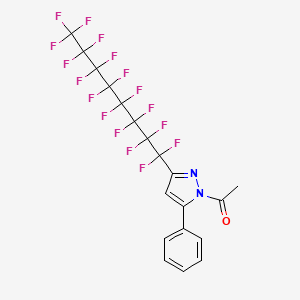

1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole

Description

Historical Context and Significance of Pyrazole (B372694) Chemistry in Academic Research

The journey into the world of pyrazoles began in the late 19th century, with German chemist Ludwig Knorr's synthesis of antipyrine in 1883, one of the first synthetic medicines. This discovery ignited a wave of research into pyrazole chemistry that has yet to subside. wikipedia.orgglobalresearchonline.netijraset.com Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. wikipedia.orgnih.govnih.gov Their unique structural and electronic properties have made them a cornerstone of heterocyclic chemistry.

Historically, the Knorr pyrazole synthesis, involving the condensation of β-diketones with hydrazines, has been a fundamental method for creating the pyrazole core. wikipedia.orgmdpi.com Over the decades, research has expanded to uncover a wide array of synthetic routes, including 1,3-dipolar cycloadditions and multicomponent reactions. ingentaconnect.comorganic-chemistry.orgnih.gov The significance of pyrazoles in academic research is underscored by their versatile reactivity and the profound impact of pyrazole-containing compounds in various scientific domains. globalresearchonline.netnih.gov

Evolution of Substituted Pyrazoles in Contemporary Organic Synthesis

The evolution of pyrazole chemistry has been marked by a shift towards the synthesis of highly functionalized and substituted derivatives. mdpi.comnih.gov Contemporary organic synthesis now focuses on developing regioselective and stereoselective methods to access complex pyrazole structures with precisely controlled substitution patterns. ingentaconnect.comorganic-chemistry.orgacs.org This evolution is driven by the understanding that the biological activity and material properties of pyrazole derivatives are intrinsically linked to the nature and position of their substituents. nih.govwisdomlib.org

Modern synthetic strategies often employ advanced catalytic systems, including transition metals like palladium, copper, and rhodium, to achieve efficient and selective C-H functionalization, cross-coupling reactions, and cycloadditions. organic-chemistry.org The development of these sophisticated synthetic tools has enabled the creation of a vast library of substituted pyrazoles that were previously inaccessible, paving the way for the exploration of new chemical space.

Rationale for Investigating 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole

The investigation of this compound is driven by the unique combination of its constituent moieties and the chemical questions posed by its structure. This specific molecule serves as a case study for understanding the interplay of electronic and steric effects in a complex heterocyclic system.

Acetyl Group: The N-acetyl group is an electron-withdrawing moiety that influences the electronic properties of the pyrazole ring. researchgate.netlew.ro Its presence can affect the reactivity of the ring towards electrophilic substitution and modulate the basicity of the nitrogen atoms. chemicalbook.com The synthesis of N-acetyl pyrazoles is often achieved through the cyclocondensation of chalcones with hydrazine (B178648) hydrate in the presence of acetic acid or acetic anhydride. nih.govresearchgate.netlew.ro

Perfluorooctyl Group: The perfluorooctyl chain is a highly lipophilic and electron-withdrawing group. Its presence is expected to significantly impact the compound's solubility and electronic nature. Perfluoroalkyl groups are known to enhance the stability of molecules and can influence their intermolecular interactions. The synthesis of pyrazoles with fluorinated side chains has been a subject of interest, often requiring specialized synthetic methods.

Phenyl Group: The phenyl substituent introduces a bulky aromatic system to the pyrazole ring. nih.govsigmaaldrich.com Depending on its position, it can influence the regiochemical outcome of reactions through steric hindrance and electronic effects. The presence of the phenyl group can be achieved by using phenyl-substituted precursors in the pyrazole synthesis. ijsrch.commdpi.com

The combination of these three groups on a pyrazole core presents a unique molecular architecture with potentially interesting chemical and physical properties.

A critical aspect of the synthesis of this compound is the control of regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two possible regioisomers. mdpi.comingentaconnect.com In the case of this specific molecule, the perfluorooctyl and phenyl groups are located at the 3 and 5 positions of the pyrazole ring. The notation "3(5)" and "5(3)" indicates the potential for the formation of a mixture of these two regioisomers.

The regiochemical outcome is influenced by a variety of factors, including the steric bulk of the substituents, the electronic nature of the reactants, and the reaction conditions such as solvent and catalyst. ingentaconnect.comorganic-chemistry.org Achieving high regioselectivity in the synthesis of such trisubstituted pyrazoles is a significant challenge in organic synthesis and a primary focus of modern research in this area. nih.govacs.org The ability to selectively synthesize one regioisomer over the other is crucial for structure-activity relationship studies and for ensuring the purity of the final compound.

Research Findings

Detailed experimental data on the synthesis and characterization of this compound is not extensively available in the public domain. However, based on the established principles of pyrazole chemistry, a plausible synthetic approach and expected characterization data can be inferred.

A common method for the synthesis of such pyrazoles involves the condensation of a 1,3-diketone with hydrazine, followed by N-acetylation. In this case, the precursor would be a β-diketone bearing a perfluorooctyl and a phenyl group.

Table 1: Plausible Synthetic Route and Conditions

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-Perfluorooctyl-3-phenyl-1,3-propanedione, Hydrazine hydrate | Ethanol, Reflux | 3(5)-Perfluorooctyl-5(3)-phenylpyrazole |

| 2 | 3(5)-Perfluorooctyl-5(3)-phenylpyrazole | Acetic anhydride, Pyridine | This compound |

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), the pyrazole proton (singlet, ~6.5-7.0 ppm), and the phenyl protons (multiplet, ~7.2-7.8 ppm). |

| ¹⁹F NMR | Complex multiplets corresponding to the different fluorine environments in the perfluorooctyl chain. |

| ¹³C NMR | Resonances for the acetyl carbonyl carbon (~170 ppm), the pyrazole ring carbons, the phenyl carbons, and the carbons of the perfluorooctyl chain. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-5-phenylpyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9F17N2O/c1-8(39)38-10(9-5-3-2-4-6-9)7-11(37-38)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLGJDPQIDNVKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9F17N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Acetyl 3 5 Perfluorooctyl 5 3 Phenylpyrazole and Analogues

Overview of Pyrazole (B372694) Core Construction Strategies

The synthesis of the pyrazole core is a well-established field in heterocyclic chemistry, with several robust methods available. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. For compounds like 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole, the key is to form the disubstituted pyrazole ring, which can then be N-acetylated.

Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Compounds

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govresearchgate.net This approach is highly versatile and straightforward for generating polysubstituted pyrazoles. mdpi.comnih.gov The reaction proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this method, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the potential formation of a mixture of two regioisomers. mdpi.comnih.gov For the synthesis of 3(5)-perfluorooctyl-5(3)-phenylpyrazole, the precursor would be a β-diketone bearing a phenyl group and a perfluorooctyl group, such as 1-phenyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,3-dione. Its reaction with hydrazine hydrate would lead to a mixture of the 3-perfluorooctyl-5-phenyl and 5-perfluorooctyl-3-phenyl isomers. Subsequent treatment with an acetylating agent like acetic anhydride would yield the final N-acetylated product. scispace.comresearchgate.net

| Reactants | Key Features | Outcome | Citations |

| Hydrazine derivatives | Bidentate nucleophile | Forms pyrazole ring | mdpi.com |

| 1,3-Dicarbonyl compounds | Readily available precursors | Can lead to regioisomeric mixtures with unsymmetrical diketones | mdpi.comnih.gov |

| α,β-Unsaturated ketones | Alternative to 1,3-dicarbonyls | Forms pyrazolines, which are then oxidized to pyrazoles | nih.govbeilstein-journals.org |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

Another powerful strategy for constructing the pyrazole ring is through 1,3-dipolar cycloaddition reactions. tandfonline.comresearchgate.net This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. researchgate.netnih.gov

Nitrile imines, often generated in situ from hydrazonyl halides, react with alkynes in a [3+2] cycloaddition to form substituted pyrazoles. mdpi.com This method can offer high regioselectivity, which is a significant advantage over the classical Knorr synthesis. nih.govmdpi.com For instance, the reaction of a nitrile imine bearing a phenyl group with a perfluorooctyl-substituted alkyne could theoretically provide a more controlled pathway to a single regioisomer of the desired pyrazole. The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been reported to achieve facile and regioselective synthesis of tetrasubstituted pyrazoles. nih.gov

| Dipole | Dipolarophile | Description | Citations |

| Nitrile Imines | Alkynes | A [3+2] cycloaddition reaction that forms the pyrazole ring. Can offer better regioselectivity. | researchgate.netmdpi.com |

| Diazo Compounds | Alkenes/Alkynes | Another common 1,3-dipole used for pyrazole synthesis. | researchgate.net |

| Sydnones | 2-Alkynyl-1,3-dithianes | A base-mediated [3+2] cycloaddition for regioselective pyrazole synthesis. | acs.org |

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to develop more sustainable and environmentally friendly processes. nih.govbenthamdirect.comresearchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govresearchgate.net

Key green strategies in pyrazole synthesis include:

Solvent-free reactions: Conducting reactions without a solvent or using water as a green solvent medium. benthamdirect.comrsc.orgresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: Using alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and improve yields. benthamdirect.comrsc.org For example, the four-component condensation to produce pyrano[2,3-c]pyrazole derivatives was shown to be much faster and higher yielding under microwave irradiation compared to conventional heating. rsc.org

Use of Recyclable or Benign Catalysts: Employing eco-friendly catalysts such as L-tyrosine or base catalysts like potassium t-butoxide promotes sustainable synthesis. nih.govrsc.org

These methods are applicable to classical reactions like the Knorr synthesis, making them more efficient and environmentally benign. nih.govresearchgate.net

Introduction of the Phenyl Moiety at Positions 3 and 5

The precise placement of the phenyl group on the pyrazole core is critical for defining the properties of the final molecule. This can be achieved either by incorporating the phenyl group into one of the starting materials before ring formation or by adding it to a pre-formed pyrazole ring.

Precursor Design for Regioselective Phenyl Group Incorporation

Regioselective synthesis is crucial for controlling the final structure and avoiding the separation of isomers. nih.gov In the context of cyclocondensation reactions, the design of the 1,3-dicarbonyl precursor is paramount. To favor the formation of one regioisomer over another, reaction conditions can be optimized. For example, studies have shown that the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents can yield better regioselectivity than reactions in traditional protic solvents like ethanol. nih.gov

In 1,3-dipolar cycloaddition reactions, regioselectivity is dictated by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. mdpi.com By carefully choosing the precursors, such as a phenyl-substituted nitrile imine and a terminally substituted alkyne, the cycloaddition can be directed to yield a single, predictable regioisomer. nih.govmdpi.com Stepwise synthetic protocols, such as the condensation of an active methylene reagent with phenylisothiocyanate followed by cyclization with a hydrazine, also allow for the controlled, regioselective preparation of tetra-substituted phenylamino pyrazoles. nih.gov

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Phenyl-Pyrazole Linkage

An alternative and powerful modern approach for introducing a phenyl group is through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.govwikipedia.org This reaction creates a carbon-carbon bond between a halo-pyrazole (containing a halogen atom like Cl, Br, or I) and a phenylboronic acid derivative. wikipedia.orglibretexts.org

The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govacs.org To synthesize a 3-phenyl or 5-phenyl pyrazole, one would start with a pyrazole core bearing a halogen at the desired position and the perfluorooctyl group at the other. This halo-pyrazole would then be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to form the phenyl-pyrazole linkage. nih.gov This method provides a direct and highly specific way to introduce the phenyl group, completely avoiding the issue of regioisomers that can plague cyclocondensation methods.

The catalytic cycle for the Suzuki reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halo-pyrazole. libretexts.org

Transmetalation: The organic group is transferred from the boronic acid to the palladium complex. libretexts.org

Reductive Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated. libretexts.org

| Reaction | Description | Advantages | Citations |

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling of a halo-pyrazole with a phenylboronic acid. | High regioselectivity, mild conditions, broad functional group tolerance. | nih.govwikipedia.orgacs.org |

Strategies for Perfluorooctyl Group Functionalization at Positions 3 and 5

The introduction of a long perfluoroalkyl chain like a perfluorooctyl group onto a pyrazole ring can be accomplished through several synthetic routes. The main strategies involve either building the pyrazole ring with a pre-functionalized perfluorooctyl-containing precursor or attempting to directly fluorinate a pre-formed pyrazole scaffold.

Direct fluorination or perfluoroalkylation of an existing pyrazole ring presents a synthetic challenge, often hampered by low regioselectivity. mdpi.comresearchgate.net However, several methods have been explored for the introduction of fluorine or fluoroalkyl groups onto heterocyclic systems.

One approach involves the deprotonation of an N-arylated pyrazole ring using a strong base, such as butyllithium (BuLi), to create a nucleophilic carbanion. This carbanion can then attack an electrophilic fluorine source, like Selectfluor®, to yield a 5-fluoropyrazole. olemiss.edu While specific and useful, this method requires harsh reaction conditions that may not be compatible with all functional groups. olemiss.edu

Other methods for direct fluorination include using electrophilic or radical fluorination reagents on methylpyrazoles or employing a Balz-Schiemann nucleophilic substitution on aminopyrazoles, which involves a diazonium salt intermediate. researchgate.netresearchgate.net Trifluoromethylation has also been reported using Fe(II) compounds, but these direct approaches often struggle with controlling the position of functionalization. mdpi.comresearchgate.net

A more common and regioselective strategy involves the synthesis of the pyrazole ring from precursors that already contain the perfluorinated alkyl chain. researchgate.net This approach typically utilizes the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a β-difunctional compound, such as a 1,3-dicarbonyl derivative. nih.gov

To synthesize 3(5)-perfluorooctyl-5(3)-phenylpyrazole, a key intermediate would be a perfluorooctyl-substituted 1,3-diketone, specifically 1-phenyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,3-dione. The reaction of this diketone with hydrazine would lead to the formation of the pyrazole ring. mdpi.comnih.gov Similarly, condensation of fluorinated enones with hydrazine is another established route to produce fluorinated pyrazoles. mdpi.com

A recent two-step process has been developed for synthesizing perfluoroalkylated pyrazoles starting from aliphatic aldehydes. The aldehydes are first converted into α-perfluoroalkenylated enals via a photocatalytic reaction, which then undergo nucleophilic attack by hydrazine and subsequent ring closure to form the 3,4-substituted pyrazole products. mdpi.comnih.gov

Table 1: Comparison of Synthetic Strategies for Perfluoroalkyl Pyrazole Formation

| Strategy | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Fluorination | Pyrazole, Strong Base (e.g., BuLi), Electrophilic Fluorine Source (e.g., Selectfluor®) | Utilizes a pre-formed pyrazole ring. | Harsh reaction conditions, often poor regioselectivity. mdpi.comresearchgate.netolemiss.edu |

| Cyclocondensation | Perfluoroalkylated 1,3-diketone, Hydrazine | Generally provides good control over regioselectivity. | Requires synthesis of the specific fluorinated precursor. researchgate.net |

| From Enones/Enals | Perfluoroalkylated enone or enal, Hydrazine | Provides access to differently substituted pyrazoles. | Limited to available fluorinated enone/enal starting materials. mdpi.comnih.gov |

A significant challenge in the synthesis of asymmetrically substituted pyrazoles like 3(5)-perfluorooctyl-5(3)-phenylpyrazole is controlling the regioselectivity. When an unsymmetrical 1,3-diketone reacts with hydrazine, it can result in a mixture of two constitutional isomers. mdpi.com

For the precursor 1-phenyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,3-dione, the reaction with hydrazine can produce both 3-perfluorooctyl-5-phenylpyrazole and 5-perfluorooctyl-3-phenylpyrazole. The outcome is often dependent on the reaction conditions and the distinct reactivity of the two carbonyl groups. One carbonyl is adjacent to a phenyl group, while the other is adjacent to the electron-withdrawing perfluorooctyl chain, influencing the site of initial nucleophilic attack by the hydrazine. Separating these regioisomers can be a difficult process, requiring careful chromatographic techniques. nih.gov Direct fluorination methods are also frequently hampered by a lack of regioselectivity, further complicating the synthesis of a single desired isomer. researchgate.net

Acetylation at the N1-Position of the Pyrazole Ring

Once the 3(5)-perfluorooctyl-5(3)-phenylpyrazole core is synthesized, the final step is the introduction of an acetyl group at the N1 position of the pyrazole ring.

N-acylation of pyrazoles is a common transformation. A widely used method for N-acetylation is the reaction of the pyrazole with acetic anhydride. nih.gov This reaction can be performed under various conditions. For instance, a series of N-acetyl pyrazole derivatives were synthesized by reacting chalcone-derived pyrazolines with hydrazine hydrate in refluxing glacial acetic acid, where the acid served as both the catalyst and the acetyl source. researchgate.net

Alternatively, the acylation can be catalyzed by a strong acid. A simple and scalable approach involves reacting N-substituted pyrazoles with an acid anhydride in the presence of a catalytic amount of concentrated sulfuric acid. thieme-connect.com Other catalysts, such as p-toluenesulfonic acid, have also been employed to facilitate the one-pot synthesis of N-acetylated pyrazolines from chalcones, hydrazine hydrate, and acetic anhydride. lew.ro N-acylpyrazoles are recognized as effective mild acylating agents themselves, finding utility in further chemical transformations like native chemical ligation. nih.gov

The efficiency and outcome of the N-acetylation reaction can be highly dependent on the chosen conditions. Key parameters for optimization include the solvent, catalyst, temperature, and reaction time.

A study on the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride demonstrated the significant influence of the reaction medium. nih.gov The reaction was tested in solvents of varying polarities, including chloroform, dioxane, and dimethylformamide (DMF), both at room temperature and at their boiling points. The presence or absence of a catalytic base, 4-dimethylaminopyridine (DMAP), also had a profound effect on the product distribution, yielding different ratios of mono-, di-, and tri-acetylated products. nih.gov

Temperature is another critical factor. In one study, a temperature-controlled divergent synthesis was developed where reacting a sulfonohydrazide at room temperature yielded a 1-tosyl-1H-pyrazole, but increasing the temperature to 95°C resulted in the formation of the N-unsubstituted pyrazole. nih.gov For direct acylation catalyzed by sulfuric acid, reaction conditions (temperature and time) are typically optimized for each specific substrate to maximize the yield of the target ketone. thieme-connect.com

Table 2: Selected Conditions for N-Acetylation of Pyrazoles

| Method | Acetyl Source | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Cyclocondensation/Acetylation | Glacial Acetic Acid | Glacial Acetic Acid (reflux) | One-pot synthesis from precursors; acetic acid acts as solvent and reagent. researchgate.net |

| Acid Catalysis | Acetic Anhydride | H₂SO₄ (catalytic) | Simple, convenient, and scalable method for direct acylation. thieme-connect.com |

| Acid Catalysis | Acetic Anhydride | p-Toluenesulfonic acid / Ethanol | Efficient one-pot reaction with simple work-up. lew.ro |

| Solvent/Catalyst Screening | Acetic Anhydride | Dioxane, DMF, Chloroform / DMAP | Product distribution (mono- vs. poly-acetylation) is highly dependent on solvent and catalyst choice. nih.gov |

Advanced Synthetic Pathways for this compound and Analogues

The synthesis of pyrazoles, particularly those bearing functional groups like perfluoroalkyl chains, has evolved significantly to meet the demands of various fields, including pharmaceuticals and materials science. Advanced synthetic strategies focus on improving efficiency, regioselectivity, and sustainability. These methods are directly applicable to the synthesis of this compound and its analogues.

Multi-component Reactions for Pyrazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules like substituted pyrazoles. consensus.apprsc.org The classic Knorr synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, serves as a foundation for many pyrazole-focused MCRs. beilstein-journals.orgnih.gov

For the synthesis of the target compound, a key precursor would be a perfluorooctyl-substituted 1,3-diketone (e.g., 1-phenyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,3-dione). In an MCR approach, this diketone could be generated in situ and subsequently cyclized. For instance, an enolate could react with a perfluorooctanoyl chloride, and the resulting 1,3-dicarbonyl intermediate would then react with hydrazine in a one-pot fashion. beilstein-journals.org

Variations of MCRs allow for the construction of highly substituted pyrazoles. Four-component reactions have been developed where a β-ketoester first reacts with hydrazine to form a pyrazolone, while an aldehyde and malononitrile undergo a Knoevenagel condensation. beilstein-journals.orgnih.gov These intermediates then combine through a Michael addition and cyclization to yield complex pyrazole-fused heterocycles. beilstein-journals.orgnih.gov Such strategies underscore the modularity and efficiency of MCRs in generating diverse pyrazole libraries.

Table 1: Overview of Multi-component Strategies for Pyrazole Synthesis

| Reaction Type | Key Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Three-component | Enolates, Carboxylic Acid Chlorides, Hydrazines | Varies (base or acid catalysis) | 1,3,5-Trisubstituted Pyrazoles | beilstein-journals.org |

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ (Perfluorooctanoate) | Pyrazole-4-carboxylates | beilstein-journals.org |

| Four-component | Aldehydes, Malononitrile, β-ketoesters, Hydrazines | Varies (often base catalysis) | Pyrano[2,3-c]pyrazoles | beilstein-journals.orgnih.gov |

| Three-component | Terminal Alkynes, N-acylbenzotriazoles, Hydrazine | Zinc Chloride in Ionic Liquid | 3,5-Disubstituted-1H-pyrazoles | researchgate.net |

Catalytic Approaches in the Synthesis of Substituted Pyrazoles

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. Both homogeneous and heterogeneous catalysts have been successfully applied to the synthesis of substituted pyrazoles.

Metal-Catalyzed Reactions: Transition metals like copper, iron, and palladium are frequently used to facilitate pyrazole synthesis. An efficient copper-catalyzed reaction has been developed to prepare polysubstituted pyrazoles from phenylhydrazones and dialkyl acetylenedicarboxylates. nih.gov Another approach involves a Cu/Fe catalyzed coupling between an oxime and phenylacetylene to generate a β-aminoenone intermediate, which is then cyclized with hydrazine in a one-pot procedure to form 3,5-disubstituted pyrazoles. nih.gov Such methods are valuable for creating specific substitution patterns that might be difficult to achieve through traditional condensation reactions. Photocatalysis represents another frontier, enabling C-H amination to forge N-aryl bonds on pre-existing pyrazole rings under mild conditions. acs.org

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, aligning with the principles of green chemistry. The Paal-Knorr synthesis, a condensation reaction between γ-diketones and primary amines or hydrazines, can be effectively catalyzed by solid acids. mdpi.com Various supported catalysts, such as silica-supported bismuth(III) chloride (BiCl₃/SiO₂) and polystyrene-supported aluminum trichloride (PS/AlCl₃), have been employed as reusable Lewis acid catalysts for synthesizing N-substituted pyrroles, a reaction analogous to pyrazole formation. mdpi.com Commercially available aluminas, which possess both Brønsted and Lewis acid sites, have also proven to be efficient catalysts for the condensation and dehydration steps required for heterocycle formation. mdpi.com

Table 2: Selected Catalytic Methods in Pyrazole Synthesis

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous (Cu/Fe) | Coupling of oximes and terminal alkynes, followed by cyclization with hydrazine. | One-pot procedure, access to 3,5-disubstituted pyrazoles. | nih.gov |

| Homogeneous (Copper) | Reaction of phenylhydrazones with dialkyl acetylenedicarboxylates. | Efficient synthesis of polysubstituted pyrazoles. | nih.gov |

| Homogeneous (Photocatalyst) | Arene C–H amination with pyrazole radical. | Late-stage functionalization, mild conditions. | acs.org |

| Heterogeneous (Aluminas) | Paal-Knorr type condensation. | Low cost, reusable, solvent-free options. | mdpi.com |

| Heterogeneous (PS/AlCl₃) | Lewis acid-catalyzed condensation. | Catalyst reusability, operational simplicity. | mdpi.com |

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses, which involve sequential reactions in a single reactor without the isolation of intermediates, are highly desirable for improving process efficiency, reducing solvent waste, and saving time. Several one-pot strategies are particularly relevant for the synthesis of perfluoroalkylated pyrazoles.

One notable method involves a two-step process performed in a single pot for converting aliphatic aldehydes into perfluoroalkylated pyrazoles. researchgate.netmdpi.com In the first step, the aldehyde is transformed into a perfluoroalkylated enal via photocatalysis. Subsequently, hydrazine hydrate is added directly to the reaction mixture, initiating a nucleophilic attack and subsequent ring closure to yield the 3,4-substituted pyrazole. researchgate.netmdpi.com

Another powerful one-pot method relies on the cyclization of hydrazone dianions with ethyl perfluorocarboxylates. researchgate.net Hydrazones are first prepared by condensing ketones with hydrazine derivatives. These are then treated with two equivalents of a strong base like n-butyllithium (n-BuLi) to form a dianion, which subsequently reacts with a perfluoroalkyl ester. An acid-mediated dehydration completes the sequence to furnish 5-perfluoroalkylpyrazoles in high yields. researchgate.net This approach provides excellent regioselectivity for placing the perfluoroalkyl group at the C5 position. Similarly, a straightforward one-pot protocol for preparing 1-aryl-3-trifluoromethylpyrazoles uses in situ generated nitrile imines that react with an acetylene surrogate, followed by a cascade of dehydration and ring-contraction reactions. acs.org

Table 3: Examples of One-Pot Syntheses for Fluorinated Pyrazoles

| Starting Materials | Key Intermediates/Steps | Product Type | Reference |

|---|---|---|---|

| Aliphatic Aldehyde, Perfluoroalkyl Iodide, Hydrazine | Photocatalytic formation of perfluoroalkylated enal, followed by in-situ cyclization. | 3-(Perfluoroalkyl)-4-alkyl-1H-pyrazoles | researchgate.netmdpi.com |

| Ketone, Hydrazine derivative, Ethyl Perfluorocarboxylate | Formation of hydrazone, generation of dianion with n-BuLi, reaction with ester, cyclization. | 3-Aryl-5-perfluoroalkyl-1H-pyrazoles | researchgate.net |

Chiral Synthesis and Enantioselective Approaches (If applicable to future research)

While this compound is an achiral molecule, the development of chiral analogues is a relevant area for future research, particularly for applications in asymmetric catalysis or as chiral pharmaceuticals. The pyrazole scaffold is a key component in many ligands and biologically active molecules where stereochemistry is crucial. uniovi.esrsc.org

Enantioselective synthesis of pyrazole derivatives can be achieved through several strategies. A significant challenge is controlling the stereochemistry at a center directly attached to a ring nitrogen. uniovi.es

Key approaches include:

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be condensed with an aldehyde to form a chiral sulfinyl imine. Stereoselective addition of a nucleophile, followed by removal of the auxiliary, can establish a chiral center adjacent to the nitrogen that will become part of the pyrazole ring. nih.gov

Asymmetric Catalysis: Both organocatalysis and metal-based catalysis have been employed for the asymmetric synthesis of functionalized pyrazoles and related pyrazolones. rwth-aachen.de For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the enantio- and diastereoselective [2+4] cycloaddition between α,β-unsaturated aldehydes and pyrazolones to create complex, multicyclic chiral pyrano[2,3-c]pyrazole derivatives. acs.org

Starting from the Chiral Pool: Readily available chiral natural products can serve as starting materials. For instance, (5R)-dihydrocarvone has been used to synthesize chiral pyrazoles that can be elaborated into C₃-symmetrical hydrotris(pyrazolyl)borate ligands for asymmetric catalysis. rsc.org

Cascade Reactions: A cascade process involving a 1,3-dipolar cycloaddition followed by a uniovi.esacs.org-sigmatropic rearrangement has been used to synthesize chiral pyrazoles from terminal alkynes and α-chiral tosylhydrazones, with the stereogenic group migrating to the nitrogen atom. uniovi.es

These methodologies provide a robust toolkit for the future design and synthesis of enantiomerically pure analogues of this compound, should applications requiring specific stereoisomers arise.

Spectroscopic and Structural Elucidation Studies for Substituted Pyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the fluorine environments within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole, distinct signals corresponding to the acetyl, pyrazole (B372694), and phenyl protons are anticipated. The acetyl group protons (CH₃) are expected to appear as a sharp singlet, typically in the downfield region around δ 2.0-2.5 ppm, due to the deshielding effect of the adjacent carbonyl group. hmdb.cahmdb.ca The lone proton on the pyrazole ring would likely resonate as a singlet in the aromatic region, with its chemical shift influenced by the nature and position of the substituents. The protons of the phenyl group will exhibit multiplets in the aromatic region, generally between δ 7.0 and 8.0 ppm. The exact splitting pattern will depend on the substitution pattern and the rotational freedom of the phenyl ring. researchgate.net

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the acetyl group is expected to have a characteristic resonance in the highly deshielded region of δ 168-172 ppm. rsc.org The methyl carbon of the acetyl group would appear at a much higher field, typically around δ 20-25 ppm. The carbons of the pyrazole ring are expected to resonate between δ 100 and 155 ppm. cdnsciencepub.comchemicalbook.com The specific shifts of the pyrazole carbons (C3, C4, and C5) will be influenced by the electron-withdrawing perfluorooctyl group and the phenyl substituent. The phenyl carbons will show a series of signals in the aromatic region (δ 125-140 ppm). researchgate.netnih.gov The carbon atoms of the perfluorooctyl chain directly attached to the pyrazole ring will be significantly deshielded and may show complex splitting patterns due to coupling with fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is paramount for characterizing the perfluorooctyl group. The spectrum is expected to show a series of multiplets corresponding to the different CF₂ and CF₃ groups in the perfluorooctyl chain. azom.com The terminal CF₃ group would typically appear as a triplet around -81 ppm relative to CFCl₃. The CF₂ groups adjacent to the CF₃ group and the pyrazole ring will have distinct chemical shifts, and the remaining CF₂ groups in the chain will likely appear as a complex set of overlapping multiplets. researchgate.netucsb.edu The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of the signals from different fluorine environments. nih.gov

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Acetyl (CH₃) | 2.0 - 2.5 (s) |

| Pyrazole (CH) | Aromatic region (s) | |

| Phenyl (Ar-H) | 7.0 - 8.0 (m) | |

| ¹³C | Acetyl (C=O) | 168 - 172 |

| Acetyl (CH₃) | 20 - 25 | |

| Pyrazole (C3, C4, C5) | 100 - 155 | |

| Phenyl (Ar-C) | 125 - 140 | |

| ¹⁹F | Perfluorooctyl (CF₃) | ~ -81 (t) |

| Perfluorooctyl (CF₂) | -110 to -126 (m) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1700-1730 cm⁻¹ would be indicative of the C=O stretching vibration of the acetyl group. researchgate.net The C-N stretching vibrations within the pyrazole ring typically appear in the 1290-1550 cm⁻¹ range. Aromatic C-H stretching vibrations of the phenyl and pyrazole rings are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings will give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz The presence of the perfluorooctyl group will be evidenced by strong C-F stretching bands, which are typically observed in the fingerprint region between 1100 and 1300 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Acetyl (C=O) | Stretching | 1700 - 1730 |

| Pyrazole (C=N, C=C) | Stretching | 1400 - 1600 |

| Phenyl (C=C) | Stretching | 1400 - 1600 |

| Aromatic (C-H) | Stretching | > 3000 |

| Perfluorooctyl (C-F) | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern is expected to be complex due to the presence of multiple functional groups. Common fragmentation pathways for N-acetylpyrazoles involve the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O) or an acetyl radical (CH₃CO•). researchgate.net The perfluorooctyl chain is known to undergo characteristic fragmentation, leading to a series of ions corresponding to the loss of CF₂, C₂F₅, and other perfluoroalkyl fragments. nih.govwell-labs.com The pyrazole ring itself can undergo cleavage, leading to further fragmentation. researchgate.net

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M - 42]⁺ | Loss of ketene (CH₂=C=O) |

| [M - 43]⁺ | Loss of acetyl radical (CH₃CO•) |

| [CₙF₂ₙ₊₁]⁺ | Fragments from the perfluorooctyl chain |

| Phenyl cation | [C₆H₅]⁺ |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal lattice. acs.orgresearchgate.net For this compound, a single-crystal X-ray diffraction study would reveal crucial details about its three-dimensional structure. This would include the planarity of the pyrazole ring, the dihedral angles between the pyrazole ring and the phenyl and acetyl substituents, and the conformation of the perfluorooctyl chain. mdpi.commdpi.com Intermolecular interactions, such as π-π stacking or other non-covalent interactions, which dictate the crystal packing, could also be elucidated. acs.org

Advanced Spectroscopic Techniques (e.g., 2D NMR, HRMS) for Complex Structures

For complex molecules, advanced spectroscopic techniques are often necessary for complete structural assignment.

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the assignments made from 1D NMR spectra. A COSY spectrum would show correlations between coupled protons, for instance, within the phenyl ring. An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbons, confirming the assignments of the pyrazole and phenyl C-H groups. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, which could be used to connect the acetyl group to the pyrazole ring and the phenyl and perfluorooctyl groups to their respective positions on the pyrazole core. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition of the molecule. diva-portal.orgacs.orgnih.govresearchgate.net This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. HRMS can also be used to determine the elemental composition of fragment ions, which aids in elucidating the fragmentation pathways and confirming the structure of the molecule. waters.comcsic.esnih.gov

| Technique | Information Provided |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C) |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition |

Computational Chemistry and Theoretical Investigations of 1 Acetyl 3 5 Perfluorooctyl 5 3 Phenylpyrazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the electronic properties and stability of a molecule. However, specific data from such calculations for 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole is not documented in existing research.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT studies would typically provide insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Furthermore, DFT calculations can elucidate the charge distribution and generate electrostatic potential maps, highlighting the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting its interaction with other molecules.

Although no specific studies are available for the title compound, research on analogous pyrazole (B372694) derivatives has utilized DFT to understand their structural and electronic properties. mdpi.comnih.govnih.gov

Prediction of Reaction Pathways and Transition States for Synthetic Reactions

Computational methods, particularly DFT, are also employed to predict the most likely pathways for chemical reactions and to characterize the transition states involved. This information is invaluable for optimizing synthetic routes and understanding reaction mechanisms. For the synthesis of this compound, theoretical calculations could help in identifying the most energetically favorable reaction coordinates and the structures of high-energy intermediates and transition states. As of now, such theoretical investigations for this specific compound have not been reported.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Minimization Studies

The presence of a flexible perfluorooctyl chain and rotatable bonds in this compound suggests that it can adopt multiple conformations. Conformational analysis and energy minimization studies would be essential to identify the most stable, low-energy conformations of the molecule. These studies are fundamental for understanding its three-dimensional structure and how it might interact with biological targets or other molecules.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are increasingly used to build predictive SAR models. For a compound like this compound, computational SAR studies would involve generating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a specific biological activity. Such studies are vital in the rational design of new and more potent analogues. While SAR studies have been conducted on other phenylpyrazole derivatives for various applications, specific computational SAR investigations on this compound are not available. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D quantitative structure-activity relationship (3D-QSAR) methods used to correlate the 3D properties of molecules with their biological activities. These techniques are instrumental in drug design for understanding how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule, such as this compound, influence its interaction with a biological target.

For a series of analogous pyrazole compounds, CoMFA and CoMSIA models could be developed to predict their inhibitory activity against a specific target. The process would involve:

Building a Dataset: Synthesizing a library of derivatives of this compound with varied substituents.

Molecular Modeling: Generating 3D structures and aligning them based on a common scaffold.

Calculating Fields: For CoMFA, steric and electrostatic fields are calculated. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors.

Statistical Analysis: Using Partial Least Squares (PLS) analysis to create a predictive model that links the field values to observed biological activities.

The resulting 3D contour maps from these analyses would highlight specific regions of the molecule where modifications could enhance or diminish activity, guiding the synthesis of more potent compounds.

Ligand-Based and Structure-Based Drug Design Principles (focusing on computational design)

Computational drug design for pyrazole derivatives like this compound can follow two primary pathways: ligand-based and structure-based design. nih.govacs.org

Ligand-Based Drug Design: This approach is employed when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore model can be generated from a set of active pyrazole derivatives. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic groups, aromatic rings) necessary for biological activity. The phenyl ring, the acetyl group's carbonyl oxygen, and the hydrophobic perfluorooctyl chain of the title compound would be key features in such a model.

QSAR Modeling: Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the chemical properties of pyrazole compounds and their activities, similar to CoMFA/CoMSIA but often using 2D descriptors. researchgate.net

Structure-Based Drug Design: When the 3D structure of the target protein is available, this method allows for the rational design of inhibitors. acs.org

Docking: This involves placing the 3D structure of this compound into the active site of a target protein to predict its binding orientation and affinity. eurasianjournals.com This technique is crucial for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The distinct substituents—the bulky, hydrophobic perfluorooctyl chain and the aromatic phenyl group—can be exploited to achieve high affinity and selectivity for the target's binding pocket. rsc.org

| Design Principle | Methodology | Application to this compound |

| Ligand-Based | Pharmacophore Modeling, QSAR | Utilizes data from known active pyrazole analogs to build predictive models for designing new compounds. |

| Structure-Based | Molecular Docking, De Novo Design | Uses the 3D structure of a target protein to predict binding modes and design novel, potent inhibitors. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target to form a stable complex. eurasianjournals.com For this compound, docking simulations can elucidate its potential as an inhibitor for various targets.

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition: Phenylpyrazole derivatives have been investigated as potential herbicides that act by inhibiting PPO. nih.gov A docking study of this compound into the PPO active site would likely show the perfluorooctyl and phenyl groups occupying hydrophobic pockets, while the pyrazole core and acetyl group could form specific interactions with key amino acid residues. The binding energy calculated from such a simulation would predict its potential as a PPO inhibitor. nih.gov

Androgen Receptor (AR) Antagonism: The androgen receptor is a key target in prostate cancer therapy. Some pesticides have been shown to exhibit AR antagonism through ligand-independent mechanisms. nih.gov Docking simulations could explore whether this compound can bind to the AR ligand-binding domain or other allosteric sites, potentially disrupting its function and acting as an antagonist.

MCL-1 Inhibition: Myeloid cell leukemia 1 (MCL-1) is an anti-apoptotic protein and a promising target for cancer therapy. nih.govnih.gov Potent and selective MCL-1 inhibitors based on a pyrazole scaffold have been developed. nih.gov Docking this compound into the BH3 binding groove of MCL-1 could reveal its potential to disrupt the protein-protein interactions essential for cancer cell survival. The phenyl and perfluorooctyl groups could mimic the side chains of key residues from pro-apoptotic proteins that naturally bind to this groove. nih.govnih.gov

| Target Protein | Potential Interaction Sites | Predicted Role of Substituents |

| PPO | Hydrophobic active site | Perfluorooctyl and phenyl groups engage in hydrophobic interactions; pyrazole ring interacts with active site residues. |

| AR | Ligand-binding domain | Phenyl ring may form pi-stacking interactions; perfluorooctyl chain occupies hydrophobic regions. |

| MCL-1 | BH3 binding groove | Phenyl and perfluorooctyl groups mimic hydrophobic residues of BH3-only proteins to disrupt protein-protein interactions. |

Prediction of Regioselectivity in Pyrazole Functionalization

The functionalization of the pyrazole ring is a key step in synthesizing diverse derivatives. Computational chemistry provides powerful tools to predict the regioselectivity of these reactions, indicating which position on the pyrazole ring is most likely to react. rsc.org For N-unsubstituted pyrazoles, there are three potential nucleophilic nitrogen sites. nih.gov

The regioselectivity of electrophilic substitution on the carbon atoms of the pyrazole ring in this compound can be predicted using methods based on Density Functional Theory (DFT). By calculating the distribution of electron density and the energies of reaction intermediates, one can determine the most reactive site.

Factors influencing regioselectivity that can be computationally modeled include:

Fukui Functions: These indicate the propensity of each atom in the molecule to accept or donate electrons, highlighting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map visually shows electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, guiding the approach of electrophiles and nucleophiles.

Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the likely site of electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) can suggest the site for nucleophilic attack.

Intermediate Stability: Calculating the relative energies of the potential intermediates (e.g., sigma complexes) formed during an electrophilic substitution reaction can reliably predict the major product.

For this compound, the electron-withdrawing nature of the acetyl and perfluorooctyl groups would significantly influence the electron density of the pyrazole ring, making these computational predictions essential for synthetic planning. nih.gov

Assessment of Aromaticity in the Pyrazole Ring System

Pyrazoles are five-membered aromatic heterocyclic compounds. beilstein-journals.orgnih.gov The aromaticity of the pyrazole ring in this compound is a key determinant of its stability, reactivity, and electronic properties. Computational methods are used to quantify this aromatic character.

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the absolute magnetic shielding at the center of the ring. Aromatic rings exhibit large negative NICS values, indicating a diatropic ring current. beilstein-journals.org For a standard pyrazole molecule, the NICS value is indicative of clear aromaticity. beilstein-journals.org

Multicenter Index (MCI): MCI is an electronic-based descriptor that measures electron delocalization over the ring, providing another quantitative measure of aromaticity. beilstein-journals.org

Anisotropy of the Induced Current Density (AICD): This method provides a visual representation of the induced ring currents in a magnetic field, clearly showing the diatropic currents characteristic of aromatic systems. beilstein-journals.org

| Aromaticity Descriptor | Principle | Expected Value for Pyrazole Ring |

| NICS(0) | Magnetic shielding at ring center | Negative (e.g., -8 to -15 ppm) |

| MCI | Electronic delocalization index | Positive (e.g., ~0.047 a.u.) beilstein-journals.org |

| Geometry | Bond length equalization | Relatively uniform C-C and C-N bond lengths within the ring |

Chemical Reactivity and Derivatization of 1 Acetyl 3 5 Perfluorooctyl 5 3 Phenylpyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. However, its reactivity is lower than that of benzene (B151609) due to the presence of two electronegative nitrogen atoms. In 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole, the ring is further deactivated by two potent electron-withdrawing groups: the N-acetyl group and the perfluorooctyl group at the C3(5) position.

This pronounced deactivation makes electrophilic substitution on the pyrazole ring challenging. Nevertheless, drawing parallels from studies on simpler 1-phenylpyrazoles, substitution is predicted to occur at the C4 position, which is the most electron-rich carbon on the pyrazole nucleus. cdnsciencepub.comresearchgate.net Reaction conditions would need to be carefully selected to avoid protonation of the pyrazole ring, which would lead to even greater deactivation. For instance, nitration using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) has been shown to favor substitution at the C4 position of 1-phenylpyrazole. cdnsciencepub.comresearchgate.net

| Reaction | Reagent | Predicted Product | Notes |

|---|---|---|---|

| Nitration | HNO3 / Acetic Anhydride | 1-Acetyl-4-nitro-3(5)-perfluorooctyl-5(3)-phenylpyrazole | Reaction is expected to be slow due to the strongly deactivated ring. cdnsciencepub.comresearchgate.net |

| Bromination | Br2 in Chloroform | 1-Acetyl-4-bromo-3(5)-perfluorooctyl-5(3)-phenylpyrazole | Similar to nitration, the reaction requires forcing conditions compared to less substituted pyrazoles. cdnsciencepub.com |

Nucleophilic Attack on the Pyrazole Ring

The significant electron-withdrawing effect of the perfluorooctyl group at the C3(5) position and the phenyl group at C5(3) renders these carbon atoms highly electron-deficient. This electronic characteristic makes the pyrazole ring susceptible to nucleophilic attack, a reactivity mode not typically observed in electron-rich heterocycles like pyrrole. imperial.ac.uk

The C3 and C5 positions are the most likely sites for nucleophilic aromatic substitution (SNAr). Strong nucleophiles could potentially displace a leaving group at these positions, although neither the perfluorooctyl nor the phenyl group is a conventional leaving group. More plausible are reactions involving the formation of a Meisenheimer-like complex. While direct displacement is unlikely, the activation provided by the perfluoroalkyl substituent is a known strategy for facilitating nucleophilic substitution on heterocyclic systems. nih.gov

Reactions at the Acetyl Moiety

The N-acetyl group is one of the most chemically labile parts of the molecule. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond and yield the corresponding N-H pyrazole, 3(5)-perfluorooctyl-5(3)-phenylpyrazole, and acetic acid. This deacetylation is a common transformation for N-acylated heterocycles and can be considered a primary derivatization pathway.

| Reaction | Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H2SO4), heat | 3(5)-Perfluorooctyl-5(3)-phenylpyrazole + Acetic Acid |

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 3(5)-Perfluorooctyl-5(3)-phenylpyrazole + Acetate Salt |

Reactions Involving the Perfluorooctyl Chain

The perfluorooctyl (C8F17) chain is characterized by the exceptional strength of its carbon-fluorine bonds. This makes the chain chemically inert and highly resistant to a wide range of chemical conditions. nih.gov It does not undergo oxidation, reduction, or substitution reactions under typical laboratory conditions. This stability is a hallmark of per- and polyfluoroalkyl substances (PFAS). mdpi.com The primary role of the perfluorooctyl chain in the molecule's reactivity is electronic; it acts as a powerful inductive electron-withdrawing group, influencing the properties of the pyrazole ring.

Stability and Degradation Pathways under Various Chemical Conditions

Degradation pathways are likely initiated under specific, often harsh, conditions:

Hydrolytic Degradation: As mentioned, the most probable initial degradation step under aqueous acidic or basic conditions is the hydrolysis of the N-acetyl group to form 3(5)-perfluorooctyl-5(3)-phenylpyrazole.

Photodegradation: Phenylpyrazole compounds, such as the insecticide fipronil, are known to undergo photodegradation. nih.gov Potential pathways for the target molecule under UV irradiation could involve oxidation, cleavage of the pyrazole ring, and transformations of the phenyl group. nih.gov

Perfluorooctyl Chain Degradation: The C8F17 chain is exceptionally resistant to environmental and biological degradation. doaj.org Its breakdown requires advanced destructive technologies such as high-temperature incineration, sonochemical processes, or specific photochemical methods, which are capable of cleaving the robust C-F bonds. nih.gov

The molecule's persistence is largely due to the perfluorinated moiety, a characteristic shared with other PFAS compounds.

Applications of Pyrazole Derivatives in Materials Science and Agrochemicals Excluding Direct Therapeutic Use

Pyrazole (B372694) Derivatives as Fluorescent Substances and Dyes

While specific fluorescent data for 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole is not available, the broader class of pyrazole derivatives is well-established for its significant fluorescent properties. benthamdirect.comrsc.org These compounds are integral to the development of fluorescent probes and dyes due to their favorable photophysical characteristics, including high quantum yields and large extinction coefficients. mdpi.com

The synthesis of 1,3,5-triaryl-2-pyrazolines, for instance, has yielded compounds that exhibit strong fluorescence in the blue region of the visible spectrum. nih.gov The modular nature of pyrazole synthesis allows for a high degree of structural tuning, enabling the creation of fluorophores with specific emission and absorption properties. mdpi.com Research has highlighted that pyrazole derivatives are promising scaffolds for bioimaging applications, capable of detecting metal ions like Chromium(III), Zinc(II), Cadmium(II), and Iron(III). benthamdirect.comrsc.orgnih.gov The combination of a pyrazole core with other chromophores, such as pyrene, has led to the development of highly fluorescent dyes with rigid backbones. mdpi.com The presence of a phenyl group and a long perfluorooctyl chain on the target compound suggests that it could possess unique photophysical properties, though experimental validation is required.

Table 1: Examples of Pyrazole Derivatives and Their Fluorescent Properties

| Pyrazole Derivative Class | Detected Substance | Emission Wavelength (λem) | Key Finding |

| Pyrazoline-based Sensors | Zn²⁺ / Cd²⁺ | 480 nm | Exhibited a 20-fold fluorescence increase with Zn²⁺. rsc.org |

| Pyrazoline-based Sensors | Fe³⁺ / Fe²⁺ | 465 nm | Showed a 30-fold fluorescence increase for Fe³⁺. rsc.org |

| Coumarin-pyrazole Dyes | Cr³⁺ | 575 nm | Solution color changed from fluorescent green to yellow. nih.gov |

| 1,3,5-Triaryl-2-pyrazolines | N/A | Blue region | Possess inherent fluorescence properties. nih.gov |

Research into Pyrazole-based Agrochemicals

Phenylpyrazole derivatives, a class to which this compound belongs, are a cornerstone of modern agrochemical research, demonstrating potent activity as herbicides, fungicides, and acaricides. rsc.orgacs.orgresearchgate.net

There is no specific research on the herbicidal activity of this compound. However, significant research has been conducted on designing novel phenylpyrazole derivatives as herbicides. rsc.orgnih.govrsc.org A notable strategy involves combining the phenylpyrazole scaffold with strobilurin moieties. rsc.orgnih.govrsc.org Strobilurins are a class of natural antifungal compounds known for inhibiting mitochondrial respiration. nih.gov

By creating hybrid molecules, researchers have developed potent herbicides that target key plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). rsc.orgnih.govrsc.org For example, a series of novel phenylpyrazole derivatives containing strobilurin moieties demonstrated high herbicidal properties against weeds like Amaranthus retroflexus. rsc.orgnih.gov Molecular docking studies suggest these compounds act as PPO inhibitors, a crucial enzyme in chlorophyll (B73375) biosynthesis. rsc.orgresearchgate.net

No specific fungicidal or acaricidal data exists for this compound. However, the pyrazole scaffold is a well-known pharmacophore in commercial fungicides like Pyraclostrobin. scispace.comnih.gov Extensive research has demonstrated that pyrazole derivatives exhibit significant fungicidal activity against a wide range of plant pathogens. bohrium.comnih.govnih.gov

Studies have shown that novel pyrazole derivatives can be effective against fungi such as Rhizoctonia solani, Botrytis cinerea, and Gaeumannomyces graminis. scispace.comnih.govnih.govtandfonline.com For instance, certain isoxazolol pyrazole carboxylates have shown stronger activity against R. solani than the commercial fungicide carbendazol. nih.gov

In the realm of acaricides (mite control), pyrazole derivatives have also proven highly effective. nyxxb.cnnih.govresearchgate.net Novel pyrazolyl acrylonitrile (B1666552) derivatives have been synthesized and shown to possess excellent acaricidal activity against pests like Tetranychus cinnabarinus, in some cases surpassing the efficacy of commercial pesticides such as cyenopyrafen. nyxxb.cnnih.gov The introduction of specific functional groups, such as a cyano group, has been found to be crucial for enhancing acaricidal activity in phenylpyrazole structures. acs.org

Table 2: Bioactivity of Select Pyrazole Derivatives in Agrochemical Research

| Compound Class | Target Pest/Pathogen | Activity Type | Notable Result |

| Phenylpyrazole-Strobilurin Hybrids | Amaranthus retroflexus | Herbicidal | Good inhibition, speculated PPO inhibitors. rsc.orgnih.gov |

| Isoxazolol Pyrazole Carboxylates | Rhizoctonia solani | Fungicidal | EC₅₀ value of 0.37 µg/mL, outperforming carbendazol. nih.gov |

| Pyrazole Acrylonitrile Derivatives | Tetranychus cinnabarinus | Acaricidal | LC₅₀ values as low as 0.17 mg/L, outperforming cyenopyrafen. nyxxb.cn |

| Pyrazole Carboxamides | Botrytis cinerea | Fungicidal | Inhibition rates exceeding 80%. nih.gov |

Theoretical Exploration of Pyrazole Derivatives as Ligands for Lewis Acids

While theoretical studies specifically on this compound as a ligand are not documented, pyrazole and its derivatives are widely recognized as excellent chelating agents for transition metals and other Lewis acids. nih.govresearchgate.net The nitrogen atoms in the pyrazole ring can readily coordinate with a metal center. nih.gov

Coordination to a Lewis acidic metal center increases the acidity of the pyrazole's NH proton, facilitating various catalytic reactions. nih.gov Theoretical and experimental studies have explored how substituents on the pyrazole ring impact its affinity for metal complexes. nih.gov For example, introducing hydrophobic groups can enhance binding within the catalytic sites of enzymes like CYP2E1. nih.gov Researchers have also used lithium perchlorate, a Lewis acid, to catalyze the synthesis of pyrazole derivatives. researchgate.net The flexible design and N-functionalization of pyrazoles contribute to their structural diversity as ligands, making them applicable in fields like homogeneous catalysis and bioinorganic modeling. nih.gov

Potential Applications in Advanced Functional Materials (e.g., Polymer Modification, Catalysis)

Direct applications of this compound in advanced materials have not been reported. However, the unique properties of pyrazole derivatives and perfluorinated compounds suggest significant potential. researchgate.netmdpi.com

Pyrazole derivatives have been incorporated into polymers to create materials with novel properties. researchgate.netmdpi.com For example, they have been used to template monodisperse maghemite nanoparticles within block copolymers, resulting in superparamagnetic nanocomposites. researchgate.net In catalysis, pyrazole-based ligands are used to enhance the activity of metal catalysts. For instance, using pyrazoles as ligands for titanium iso-propoxide significantly improves its catalytic activity for the ring-opening polymerization of L-lactide. researchgate.net Furthermore, pyrazole derivatives have been synthesized using green catalysts like ammonium (B1175870) chloride, highlighting a move towards more sustainable chemical processes. jetir.org

The perfluorooctyl group on the target molecule is particularly noteworthy. Organofluorine compounds are known for their high thermal stability, chemical resistance, and hydrophobicity. mdpi.com These properties are leveraged in the development of high-performance materials, such as fluoropolymers and fluorinated networks, which find use in applications requiring low surface energy or low dielectric constants, including resins for the aerospace industry. mdpi.com The combination of a pyrazole core with a perfluorinated chain could therefore lead to the development of novel polymers or materials with enhanced thermal and chemical stability.

Future Research Directions and Unexplored Avenues for 1 Acetyl 3 5 Perfluorooctyl 5 3 Phenylpyrazole

Development of Novel and Efficient Synthetic Routes

The synthesis of highly functionalized and substituted pyrazoles, particularly those bearing fluorine chains, often faces challenges such as low yields, harsh reaction conditions, and the formation of regioisomeric mixtures. nih.govnih.gov Future research should prioritize the development of more efficient, sustainable, and scalable synthetic pathways to 1-Acetyl-3(5)-perfluorooctyl-5(3)-phenylpyrazole.

Classical methods like the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, could be adapted. mdpi.com However, modern approaches offer significant advantages. Research could focus on adapting photocatalytic methods, which have been successfully used to synthesize perfluoroalkylated pyrazoles from aldehydes under mild conditions, for the specific construction of this target molecule. researchgate.net Multicomponent reactions (MCRs), which allow the formation of complex molecules in a single step from three or more reactants, represent another promising avenue for improving synthetic efficiency and reducing waste. mdpi.comias.ac.in Green chemistry approaches, such as microwave-assisted or ultrasound-promoted synthesis, could drastically reduce reaction times and energy consumption. mdpi.comnih.gov

| Synthetic Strategy | Potential Precursors | Key Research Objective | Potential Advantages |

|---|---|---|---|

| Adapted Knorr Synthesis | Perfluorooctyl-substituted 1,3-diketone + Phenylhydrazine, followed by acetylation | Optimize regioselectivity and improve yields under milder conditions. | Well-established fundamental reaction. |

| Photocatalytic Synthesis | Perfluoroalkyl iodides, an appropriate enal, and a nitrogen source. | Develop a visible-light-mediated pathway for the pyrazole core formation. | Mild conditions, high functional group tolerance. researchgate.net |

| Multicomponent Reactions (MCRs) | Simple starting materials (e.g., an aldehyde, a perfluorinated ketone, hydrazine). | Design a one-pot synthesis to maximize atom economy and efficiency. | Reduced purification steps, operational simplicity. mdpi.com |

| Microwave-Assisted Organic Synthesis (MAOS) | Conventional reactants. | Drastically reduce reaction times and potentially improve yields. | Rapid heating, enhanced reaction rates, energy efficiency. nih.gov |

Exploration of Stereoselective Synthesis

The aromatic nature of the pyrazole ring in this compound renders the molecule itself achiral. The 3(5) notation refers to the existence of tautomers rather than stereoisomers. However, a significant and unexplored research direction would be the synthesis of chiral derivatives, such as the corresponding pyrazoline, where the reduction of the ring's double bond would create one or more stereocenters.

Future work could investigate the stereoselective synthesis of these reduced analogues. The development of catalytic asymmetric methods, using either chiral metal complexes or organocatalysts, would be essential to control the three-dimensional arrangement of the substituents on the pyrazoline ring. nih.gov Such research would be valuable for creating enantiomerically pure compounds, which is often a prerequisite for applications in medicinal chemistry and materials science where specific stereochemistry is crucial for biological activity or optical properties.

In-depth Mechanistic Studies of Reactions

A thorough understanding of the reaction mechanisms governing the formation of this compound is critical for optimizing its synthesis and controlling product outcomes. Future research should move beyond simple procedural development to include detailed mechanistic investigations.

These studies could involve a combination of experimental and computational techniques. Kinetic analyses can help determine the rate-limiting steps and the influence of reactant concentrations and catalyst loading. nih.gov Isotopic labeling studies, where atoms in the precursor molecules are replaced with heavier isotopes, can trace the bond-forming and bond-breaking steps throughout the reaction pathway. The identification and characterization of reaction intermediates and transition states, potentially through spectroscopic methods or trapping experiments, would provide invaluable insight. rsc.orgumn.edu Understanding the electronic influence of the perfluorooctyl group on the regioselectivity of the cyclization step would be a particularly important outcome of such studies. researchgate.net

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, thereby guiding experimental efforts. researchgate.netnih.gov A significant avenue for future research is the application of advanced computational modeling to establish clear structure-property relationships for this compound.

Using methods such as Density Functional Theory (DFT), researchers can predict the molecule's equilibrium geometry, electronic structure, and spectroscopic properties. researchgate.net Key parameters to investigate would include:

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions, predicting sites of reactivity and intermolecular interactions. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): To understand electronic transitions, reactivity, and potential applications in optoelectronics. researchgate.net

Tautomeric Stability: To computationally determine the relative energies of the 3-perfluorooctyl and 5-perfluorooctyl tautomers and the barrier for their interconversion.

These theoretical studies would provide a fundamental understanding of how the acetyl, phenyl, and perfluorooctyl substituents collectively influence the molecule's chemical behavior and physical properties, accelerating the discovery of potential applications.

| Computational Method | Predicted Property | Research Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized 3D geometry, bond lengths, and angles. | Provides the fundamental molecular structure. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. | Predicts optical properties for materials science applications. |

| Molecular Electrostatic Potential (MEP) Mapping | Charge distribution and reactive sites. | Guides understanding of intermolecular forces and chemical reactivity. nih.gov |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Electronic energy gap and orbital distributions. | Informs on electronic properties, stability, and potential as an electronic material. researchgate.net |

Integration with Emerging Technologies in Chemical Synthesis and Analysis

Advancements in laboratory technology offer exciting, unexplored opportunities for the synthesis and analysis of this compound. Future research should focus on integrating these emerging technologies to enhance efficiency, safety, and discovery.

Flow Chemistry: Transitioning the synthesis from traditional batch reactors to continuous-flow systems could offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and enhanced safety, especially for potentially energetic or exothermic reactions.

Artificial Intelligence (AI) and Machine Learning: AI algorithms could be employed to predict the optimal reaction conditions for synthesizing the target molecule, significantly reducing the experimental time and resources required for optimization. numberanalytics.comnumberanalytics.com Machine learning models could also be used to predict the properties of novel derivatives, accelerating the design of new functional materials.